Cas no 2138135-11-0 (tert-butyl N-{2-2-(cyclohexyloxy)ethoxy-3-iodo-2-methylpropyl}carbamate)

tert-butyl N-{2-2-(cyclohexyloxy)ethoxy-3-iodo-2-methylpropyl}carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-{2-2-(cyclohexyloxy)ethoxy-3-iodo-2-methylpropyl}carbamate
- EN300-1137274
- 2138135-11-0
- tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate
-
- Inchi: 1S/C17H32INO4/c1-16(2,3)23-15(20)19-13-17(4,12-18)22-11-10-21-14-8-6-5-7-9-14/h14H,5-13H2,1-4H3,(H,19,20)
- InChI Key: XNODKMJGUUTGSU-UHFFFAOYSA-N
- SMILES: ICC(C)(CNC(=O)OC(C)(C)C)OCCOC1CCCCC1
Computed Properties
- Exact Mass: 441.13761g/mol
- Monoisotopic Mass: 441.13761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 10
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 56.8Ų
tert-butyl N-{2-2-(cyclohexyloxy)ethoxy-3-iodo-2-methylpropyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1137274-5.0g |
tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate |
2138135-11-0 | 5g |
$5014.0 | 2023-06-09 | ||
Enamine | EN300-1137274-2.5g |
tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate |
2138135-11-0 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
Enamine | EN300-1137274-0.5g |
tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate |
2138135-11-0 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
Enamine | EN300-1137274-5g |
tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate |
2138135-11-0 | 95% | 5g |
$3273.0 | 2023-10-26 | |
Enamine | EN300-1137274-1g |
tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate |
2138135-11-0 | 95% | 1g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1137274-0.05g |
tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate |
2138135-11-0 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
Enamine | EN300-1137274-10.0g |
tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate |
2138135-11-0 | 10g |
$7435.0 | 2023-06-09 | ||
Enamine | EN300-1137274-1.0g |
tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate |
2138135-11-0 | 1g |
$1729.0 | 2023-06-09 | ||
Enamine | EN300-1137274-0.25g |
tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate |
2138135-11-0 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
Enamine | EN300-1137274-0.1g |
tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate |
2138135-11-0 | 95% | 0.1g |
$993.0 | 2023-10-26 |
tert-butyl N-{2-2-(cyclohexyloxy)ethoxy-3-iodo-2-methylpropyl}carbamate Related Literature
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
4. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
Additional information on tert-butyl N-{2-2-(cyclohexyloxy)ethoxy-3-iodo-2-methylpropyl}carbamate
Comprehensive Overview of tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate (CAS No. 2138135-11-0)
The compound tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate, identified by its CAS No. 2138135-11-0, is a specialized organic molecule with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a tert-butyl carbamate group, a cyclohexyloxyethoxy side chain, and an iodo substituent, makes it a valuable intermediate in synthetic chemistry. Researchers are increasingly interested in this compound due to its versatility in drug discovery and material science applications.
In recent years, the demand for high-purity intermediates like tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate has surged, driven by advancements in targeted drug delivery and bioconjugation techniques. The presence of the iodo group in its structure allows for facile functionalization, making it a preferred choice for cross-coupling reactions and radiopharmaceutical synthesis. This aligns with the growing trend of precision medicine, where tailored molecular constructs are essential for developing next-generation therapeutics.
From a synthetic perspective, the cyclohexyloxyethoxy moiety in CAS No. 2138135-11-0 enhances the compound's solubility in organic solvents, facilitating its use in multistep synthesis. This property is particularly relevant in peptide modification and polymer chemistry, where solubility and stability are critical. Additionally, the tert-butyl carbamate (Boc) group serves as a robust protecting group for amines, a feature widely exploited in solid-phase peptide synthesis (SPPS) and small-molecule libraries construction.
The compound's relevance extends to green chemistry initiatives, as researchers explore its role in catalytic processes and atom-efficient reactions. With increasing emphasis on sustainable synthesis, tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate offers opportunities to reduce waste and improve yield in complex transformations. Its stability under mild conditions also makes it suitable for flow chemistry applications, a hot topic in modern process optimization.
Analytical characterization of CAS No. 2138135-11-0 typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent requirements of pharmaceutical-grade intermediates, a key concern for regulatory compliance. The compound's iodo functionality also allows for detection via X-ray crystallography, providing insights into its molecular conformation and interactions.
In the context of drug discovery, tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate has been investigated as a building block for kinase inhibitors and GPCR modulators. Its structural flexibility enables the introduction of diverse pharmacophores, addressing the need for novel bioactive compounds. This aligns with current industry efforts to tackle drug-resistant pathogens and undruggable targets, where innovative chemical scaffolds are paramount.
Looking ahead, the compound's potential in nanotechnology and biomaterials is gaining attention. Its ability to form stable linkages with other functional groups positions it as a candidate for surface modification and nanocarrier design. As the scientific community explores theranostic applications (combining therapy and diagnostics), CAS No. 2138135-11-0 may play a pivotal role in developing multifunctional agents.
For researchers sourcing this compound, factors like batch-to-batch consistency, storage stability, and scalability are critical considerations. Reputable suppliers often provide detailed technical data sheets and certificates of analysis to ensure transparency. As the field evolves, collaborations between academia and industry will likely expand the applications of tert-butyl N-{2-[2-(cyclohexyloxy)ethoxy]-3-iodo-2-methylpropyl}carbamate, solidifying its place in cutting-edge research.
2138135-11-0 (tert-butyl N-{2-2-(cyclohexyloxy)ethoxy-3-iodo-2-methylpropyl}carbamate) Related Products
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)




